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molecular formula C7H5BrCl2O B6322361 1-Bromo-2,5-dichloro-4-methoxybenzene CAS No. 55026-90-9

1-Bromo-2,5-dichloro-4-methoxybenzene

Cat. No. B6322361
M. Wt: 255.92 g/mol
InChI Key: YIRCRLIZKGOOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188092B2

Procedure details

Methyl iodide (1.861 mL, 29.76 mmol) was added to a stirred suspension of 4-bromo-2,5-dichlorophenol (4.8 g, 19.84 mmol) and potassium carbonate (8.23 g, 59.53 mmol) in DMF (20 mL) at ambient temperature under air. The resulting suspension was stirred at 50° C. for 90 minutes. The reaction mixture was allowed to cool and diluted with EtOAc (200 mL), and washed sequentially with saturated brine (2×150 mL) and water (100 mL). The organic layer was dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 20% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford 1-bromo-2,5-dichloro-4-methoxybenzene (3.82 g, 75%) as a brown solid.
Quantity
1.861 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
8.23 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CI.[Br:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([OH:11])=[C:6]([Cl:12])[CH:5]=1.[C:13](=O)([O-])[O-].[K+].[K+]>CN(C=O)C.CCOC(C)=O>[Br:3][C:4]1[CH:5]=[C:6]([Cl:12])[C:7]([O:11][CH3:13])=[CH:8][C:9]=1[Cl:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.861 mL
Type
reactant
Smiles
CI
Name
Quantity
4.8 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1Cl)O)Cl
Name
Quantity
8.23 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 50° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed sequentially with saturated brine (2×150 mL) and water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography, elution gradient 0 to 20% EtOAc in isohexane
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)Cl)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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